1,4-Diazepane-5-carboxamide
Overview
Description
1,4-Diazepane-5-carboxamide is a heterocyclic organic compound that features a diazepane ring with a carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diazepane-5-carboxamide can be synthesized through several methods. One common approach involves the reaction of chromene-3-carbaldehyde with aniline and isocyanide under specific conditions . This reaction typically proceeds through a multicomponent reaction mechanism, such as the Ugi reaction, followed by intramolecular nucleophilic cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These methods are scaled up to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1,4-Diazepane-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the diazepane ring.
Common Reagents and Conditions
Common reagents used in these reactions include triphenylphosphine, water, and various oxidizing and reducing agents . Reaction conditions are typically mild to moderate, ensuring the stability of the diazepane ring.
Major Products Formed
Major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted diazepane derivatives .
Scientific Research Applications
1,4-Diazepane-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1,4-diazepane-5-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may involve binding to enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodiazepine: Known for its use in tranquilizers and sedatives.
1,5-Benzodiazepine: Similar to 1,4-benzodiazepine but with different pharmacological properties.
Piperazine: Another heterocyclic compound with similar structural features
Uniqueness
1,4-Diazepane-5-carboxamide is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
1,4-diazepane-5-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c7-6(10)5-1-2-8-3-4-9-5/h5,8-9H,1-4H2,(H2,7,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXKGXBEQDZZLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNC1C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630495 | |
Record name | 1,4-Diazepane-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220364-88-5 | |
Record name | 1,4-Diazepane-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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